1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride
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Overview
Description
1H-Pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a kinase inhibitor, making it a promising candidate for cancer treatment and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, resulting in the formation of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The structure of the synthesized compound is confirmed using various analytical techniques such as elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, and X-ray analysis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Cyclization Reactions: It can form cyclized derivatives through reactions with formamide, formic acid, and triethyl orthoformate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as methylamine are commonly used under controlled conditions to achieve selective substitution.
Cyclization: Reagents like formamide and formic acid are used under specific conditions to facilitate cyclization.
Major Products Formed:
Nucleophilic Substitution Products: 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Cyclized Derivatives: Pyrazolo[3,4-d]pyrimidines and 5-ethoxymethyleneaminopyrazole-4-carbonitriles.
Scientific Research Applications
1H-Pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride primarily involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, thereby blocking the kinase activity .
Comparison with Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with potential kinase inhibitory activity.
Uniqueness: 1H-Pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride stands out due to its potent dual activity against various cancer cell lines and its specific inhibition of CDK2 . Its unique structure allows for selective targeting of tumor cells, making it a valuable compound in cancer research and therapy.
Properties
CAS No. |
117898-71-2 |
---|---|
Molecular Formula |
C5H6ClN5 |
Molecular Weight |
171.6 |
Purity |
95 |
Origin of Product |
United States |
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